molecular formula C13H21ClN2O B1356215 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride CAS No. 1158533-04-0

1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride

Cat. No.: B1356215
CAS No.: 1158533-04-0
M. Wt: 256.77 g/mol
InChI Key: YNKINEKKLLCPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C13H22Cl2N2O. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzyl chloride and piperidine.

    Reaction Conditions: The reaction between 4-methoxybenzyl chloride and piperidine is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of Intermediate: The reaction leads to the formation of an intermediate compound, which is then further reacted with ammonia or an amine to form the final product.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of 1-(4-Methoxybenzyl)piperidin-4-amine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: Research into its potential therapeutic applications, such as its effects on neurotransmitter systems, is ongoing.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)piperidin-4-amine: This compound has a similar structure but lacks the benzyl group.

    1-(4-Methoxybenzyl)piperidine: This compound lacks the amine group at the 4-position of the piperidine ring.

    4-Methoxybenzylamine: This compound lacks the piperidine ring and has a simpler structure.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.ClH/c1-16-13-4-2-11(3-5-13)10-15-8-6-12(14)7-9-15;/h2-5,12H,6-10,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKINEKKLLCPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.